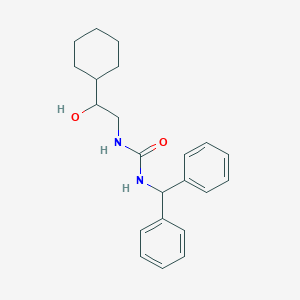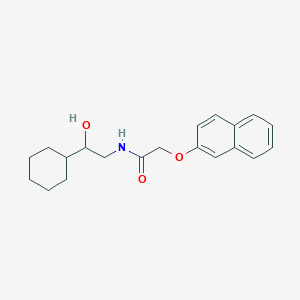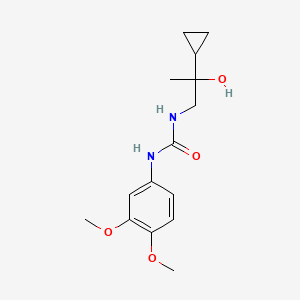
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CHDMU, is a type of compound used in a variety of scientific research applications. It is a cyclic urea derivative that has been used in a variety of experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclic ureas and their effects on enzyme function. It has also been used to study the effects of cyclic ureas on the induction of apoptosis and cell death. Additionally, it has been used to study the effects of cyclic ureas on the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme or receptor, which then triggers a signal transduction cascade. This cascade leads to the activation of various signal transduction pathways, which ultimately lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea have been studied in a variety of experiments. It has been shown to have anti-inflammatory and anti-cancer effects, as well as being able to induce apoptosis and cell death. Additionally, it has been shown to have a role in the regulation of gene expression and cell behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it has a low toxicity profile. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea in laboratory experiments. It is not as potent as some other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research involving 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea. These include further studies into its mechanism of action, its effects on gene regulation, and its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea on other biological processes, such as metabolism, cell proliferation, and cell differentiation. Finally, further studies could be conducted to explore the potential of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea as an adjuvant in drug delivery.
Méthodes De Synthèse
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been achieved via a two-step synthesis method. The first step involves the reaction of 2-cyclohexyl-2-hydroxyethyl diphenylmethyl carbonate with urea in the presence of a base. This reaction yields 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea and dimethyl carbonate. The second step involves the hydrolysis of the dimethyl carbonate, which yields the desired product, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea.
Propriétés
IUPAC Name |
1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOATMMFZWVNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)

![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6495282.png)
![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)